3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of a thiadiazole ring, a bicyclic structure, and various functional groups
Preparation Methods
The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent to introduce the sulfanyl group . The resulting intermediate is then coupled with a bicyclic lactam through a series of condensation reactions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives .
Scientific Research Applications
3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiadiazole ring and the bicyclic structure allow it to bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and bicyclic lactams. Compared to these compounds, 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Similar compounds include:
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives with various substituents
Properties
Molecular Formula |
C19H17N4O4S3- |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N4O4S3/c1-10-21-22-19(30-10)29-9-12-8-28-17-14(16(25)23(17)15(12)18(26)27)20-13(24)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,20,24)(H,26,27)/p-1 |
InChI Key |
JKSGJOGGZPWNTE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)[O-] |
Origin of Product |
United States |
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